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Compound of Interest

Compound Name: ethyl (E)-3-aminobut-2-enoate

Cat. No.: B3425443 Get Quote

Ethyl (E)-3-aminobut-2-enoate, a prominent member of the β-enaminoester class of

compounds, stands as a cornerstone intermediate in modern organic and medicinal chemistry.

Its unique structural motif, featuring a conjugated system with a nucleophilic amine and an

electrophilic ester, imparts a rich and versatile reactivity profile. This bifunctionality allows it to

serve as a powerful synthon for constructing a wide array of complex molecular architectures,

particularly nitrogen-containing heterocycles that form the core of many pharmacologically

active agents.[1][2] This guide provides an in-depth exploration of the synthesis,

characterization, and critical applications of ethyl (E)-3-aminobut-2-enoate, with a particular

focus on its pivotal role in the synthesis of pharmaceutical compounds like the calcium channel

blocker, Felodipine.[3]

Physicochemical & Spectroscopic Profile
Precise identification and characterization are paramount in chemical synthesis. The properties

of ethyl 3-aminobut-2-enoate are well-documented, though it's important to note that

commercial samples often exist as a mixture of (E) and (Z) isomers, with the (Z)-isomer

frequently being the more stable form due to intramolecular hydrogen bonding.[4]

Table 1: Physicochemical Properties
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Property Value Reference(s)

IUPAC Name
ethyl (2E)-3-aminobut-2-

enoate
[5]

Synonyms
Ethyl β-aminocrotonate, Ethyl

3-aminocrotonate
[6][7]

CAS Number
7318-00-5 (Isomer

unspecified)
[5][7]

Molecular Formula C₆H₁₁NO₂ [5]

Molecular Weight 129.16 g/mol [8]

Appearance
Colorless to light yellow liquid

or low-melting solid
[5][9][10]

Melting Point 33-35 °C [10]

Boiling Point 210-215 °C [10]

Density 1.022 g/mL at 25 °C [10]

Table 2: Spectroscopic Characterization Data
Spectroscopic analysis provides definitive structural confirmation. The data below are typical

for the common (Z)-isomer, which is often the major component produced. The key diagnostic

signals are the vinyl proton (~4.3-4.8 ppm) and the broad NH₂ signals.
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Technique
Expected Chemical Shift /
Frequency

Assignment and Rationale

¹H NMR δ 1.1-1.2 ppm (t, 3H) -CH₃ of ethyl group

δ 1.8-1.9 ppm (s, 3H) Vinyl -CH₃ group

δ 3.9-4.1 ppm (q, 2H) -CH₂- of ethyl group

δ 4.3-4.8 ppm (s, 1H) Vinyl C-H proton

δ 6.9-7.7 ppm (br s, 2H)
-NH₂ protons (exchangeable,

can be broad)

¹³C NMR δ ~14 ppm -CH₃ of ethyl group

δ ~22 ppm Vinyl -CH₃ group

δ ~58 ppm -OCH₂- of ethyl group

δ ~84 ppm Vinyl C-H carbon

δ ~161 ppm Vinyl C-NH₂ carbon

δ ~170 ppm Carbonyl (C=O) carbon

FTIR (cm⁻¹) 3200-3400 cm⁻¹
N-H stretching (doublet for

primary amine)

~2980 cm⁻¹ C-H stretching (aliphatic)

~1650-1680 cm⁻¹
C=O stretching (ester,

conjugated)

~1600-1620 cm⁻¹
C=C stretching (conjugated)

and N-H bending

Note: ¹H NMR data is based on a published spectrum of the (Z)-isomer in DMSO-d6.[4]

Chemical shifts may vary depending on the solvent and isomeric ratio.

Synthesis of Ethyl 3-aminobut-2-enoate: A
Fundamental Condensation
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The most direct and widely adopted synthesis involves the condensation reaction between

ethyl acetoacetate and an ammonia source. This reaction is a classic example of nucleophilic

addition to a carbonyl group followed by dehydration, selectively targeting the more

electrophilic ketone over the ester moiety.

The causality behind this selectivity lies in the greater partial positive charge on the ketone

carbon compared to the ester carbonyl carbon, which experiences resonance stabilization from

the adjacent oxygen atom. Various ammonia sources, such as aqueous ammonia, ammonium

acetate, or ammonium carbamate, can be employed.[1][11]

Experimental Protocol: Synthesis from Ethyl
Acetoacetate
This protocol describes a robust, scalable laboratory procedure.

Materials:

Ethyl acetoacetate (1.0 eq)

Ammonium hydroxide (25-30% aqueous solution, 2.5 eq)

Toluene

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

Round-bottom flask with a Dean-Stark apparatus and reflux condenser

Magnetic stirrer and heat source (heating mantle)

Separatory funnel

Rotary evaporator

Procedure:
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux

condenser, add ethyl acetoacetate (1.0 eq) and toluene (approx. 2 mL per gram of ethyl

acetoacetate).

Reagent Addition: While stirring, add the aqueous ammonium hydroxide solution (2.5 eq) to

the flask.

Azeotropic Dehydration: Heat the mixture to reflux. The causal principle here is Le

Châtelier's principle; water, a byproduct of the condensation, is removed azeotropically with

toluene and collected in the Dean-Stark trap, driving the equilibrium towards the enamine

product.

Monitoring: Continue reflux until no more water is collected in the trap (typically 3-5 hours).

The reaction can be monitored by TLC (Thin Layer Chromatography) to confirm the

consumption of ethyl acetoacetate.

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a

separatory funnel and wash with brine (saturated NaCl solution) to remove any remaining

water-soluble impurities.

Drying and Concentration: Separate the organic (toluene) layer and dry it over anhydrous

MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced

pressure using a rotary evaporator to remove the toluene.

Purification: The resulting crude product, a yellow oil or low-melting solid, is often of sufficient

purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.

Synthesis Workflow Diagram
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Reaction Setup

Reaction

Work-up & Isolation

1. Charge Flask:
- Ethyl Acetoacetate

- Toluene

2. Add:
- Aqueous Ammonia

3. Heat to Reflux
(Azeotropic Removal of H₂O)

4. Monitor by TLC

5. Cool to RT

6. Wash with Brine

7. Dry Organic Layer

8. Concentrate in vacuo

Pure Product
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Caption: General mechanism of the modified Hantzsch 1,4-dihydropyridine synthesis.

Case Study: Synthesis of Felodipine
Felodipine is a widely prescribed antihypertensive drug whose industrial synthesis relies on the

Hantzsch reaction. [3]In this process, ethyl 3-aminobut-2-enoate is condensed with 2,3-

dichlorobenzaldehyde and methyl acetoacetate. [12][13]The reaction between the aldehyde

and methyl acetoacetate first forms a Knoevenagel intermediate (2,3-dichlorobenzylidene

acetoacetate), which then undergoes a Michael addition and cyclization with ethyl 3-aminobut-

2-enoate to give the final drug substance. [13][14]This application underscores the strategic

importance of ethyl 3-aminobut-2-enoate in providing efficient access to complex, high-value

pharmaceutical targets.

Safety and Handling
As a reactive chemical intermediate, proper handling of ethyl 3-aminobut-2-enoate is crucial. It

is classified as corrosive and requires stringent safety protocols.

Hazards: Causes severe skin burns and eye damage. [6][8]May cause respiratory irritation.

[10]* Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-

resistant gloves, and eye/face protection (goggles and face shield). [10]* Handling: Use only

in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust,

fumes, or vapors. Prevent contact with skin and eyes. [10]* Storage: Store in a tightly closed
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container in a dry, cool, and well-ventilated place. Keep away from incompatible materials

such as strong oxidizing agents and acids.

Conclusion
Ethyl (E)-3-aminobut-2-enoate is a quintessential building block in synthetic chemistry, valued

for its reliability, predictable reactivity, and accessibility. Its role is particularly pronounced in the

pharmaceutical industry, where it serves as an indispensable precursor in the Hantzsch

synthesis of 1,4-dihydropyridine-based drugs. The straightforward synthesis and well-defined

chemical properties of this enaminoester ensure its continued relevance for researchers,

scientists, and drug development professionals engaged in the design and construction of

novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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